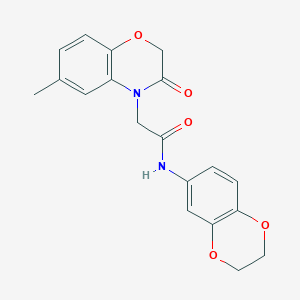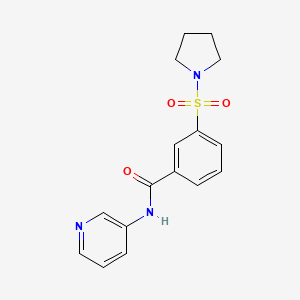![molecular formula C14H18Cl2N4OS B5503543 N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific precursors to yield novel structures with desired biological activities. For instance, the synthesis of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides through the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides demonstrates a method that could be analogous to the synthesis of the compound , indicating a process that involves multiple steps, including condensation and possibly cyclization reactions to achieve the complex structure (Zhuravel et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of such compounds reveals a complex architecture involving heterocyclic frameworks that are central to their biological activity. For example, structures involving tetrahydrothieno-pyridine (THTP) as a lead structure offer insights into the molecular arrangement and potential interaction sites of the compound of interest. These insights are crucial for understanding how structural features influence biological activity and chemical reactivity (Rao et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets through specific binding or inhibitory actions. The synthesis and activity studies of related compounds, such as those exhibiting antimicrobial and antifungal properties, shed light on the types of chemical reactions these compounds may undergo and their potential modes of action. For instance, compounds demonstrating significant activity against bacterial or fungal strains highlight the relevance of their chemical structure to their biological functions (Zhuravel et al., 2005).
Scientific Research Applications
Synthesis and Antimicrobial Activity : This compound is involved in the synthesis of novel compounds with significant antibacterial and antifungal activities. For instance, Zhuravel et al. (2005) synthesized 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which demonstrated substantial antimicrobial efficacy, comparable or even superior to standard drugs (Zhuravel et al., 2005).
Antitumor and Antimicrobial Activities : Compounds derived from this chemical have shown potential in antitumor and antimicrobial applications. Riyadh (2011) worked on N-arylpyrazole-containing enaminones, leading to substances with comparable inhibition effects to 5-fluorouracil in human breast and liver carcinoma cell lines (Riyadh, 2011).
Complexation to Copper(II) : The compound has been used in synthesizing new pyridine dicarboxamide ligands for complexation to copper(II), as studied by Jain et al. (2004). This research holds significance in the field of coordination chemistry and potential applications in catalysis and materials science (Jain et al., 2004).
Synthesis of Tetrahydropyridines : Zhu and Lan (2003) explored the synthesis of highly functionalized tetrahydropyridines using a compound related to the given chemical. This research contributes to the development of new synthetic methodologies in organic chemistry (Zhu & Lan, 2003).
Acetylcholinesterase Inhibitor Activity : Elumalai et al. (2014) examined the acetylcholinesterase enzyme inhibitor activity of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. This research is relevant in the context of developing therapeutic agents for diseases like Alzheimer's (Elumalai et al., 2014).
properties
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS.2ClH/c1-9-4-17-10(5-16-9)6-18-14(19)12-8-20-13-7-15-3-2-11(12)13;;/h4-5,8,15H,2-3,6-7H2,1H3,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGTUODWZUIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CSC3=C2CCNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride, AldrichCPR | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)